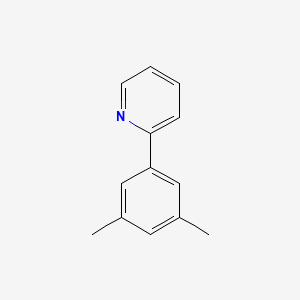
2-(3,5-Dimethylphenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- Suzuki–Miyaura Coupling : This transition metal-catalyzed carbon–carbon bond-forming reaction has been widely applied. The process utilizes organoboron reagents, which are generally stable and environmentally benign. Various boron reagents have been developed for this purpose, tailored to specific coupling conditions . For example, organotrifluoroborate salts have been studied in Suzuki–Miyaura couplings . Carbonate Aminolysis and Isocyanate Chemistry : Novel chiral selectors based on cellulose, such as 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate) , have been synthesized through these regioselective methods . Palladium-Catalyzed Cross-Coupling Reaction : The compound 3,5-bis(2,5-dimethylphenyl)pyridine was synthesized via this reaction. Its spectroscopic, structural, electronic, and bioactive characteristics have been investigated .
Aplicaciones Científicas De Investigación
Spectroscopic and Structural Analysis
2-(3,5-Dimethylphenyl)pyridine derivatives have been extensively studied for their spectroscopic and structural characteristics. For instance, a novel derivative synthesized via Pd(0) catalyzed cross coupling reaction was examined using X-ray diffraction (XRD) and various spectroscopic techniques. Its molecular structure and bioactive characteristics were explored through density functional theory (DFT) and natural bond orbital (NBO) analysis, indicating significant biological activity (Akram et al., 2020).
Applications in Organic Chemistry
The compound has been used in organic chemistry, particularly in the context of degenerate transesterification reactions. Studies have investigated the rate of exchange of the 3,5-dimethylphenolate ion in various solvents, providing insights into the reactivity of this class of compounds (Jackman et al., 1991).
Catalysis and Small Molecule Activation
In the field of catalysis, derivatives of 2-(3,5-Dimethylphenyl)pyridine have been used to synthesize palladium complexes that demonstrate potential in activating small molecules. These complexes have been studied for their molecular structures and the potential to catalyze reactions like oligomerization of ethylene (Ojwach et al., 2009).
Hydrogen Bonding and Magnetic Properties
Research has also explored the hydrogen-bonding capabilities of 2-(3,5-Dimethylphenyl)pyridine derivatives in dinuclear complexes, particularly those involving copper(II) ions. Such studies contribute to understanding the magnetic and spectroscopic properties of these complexes (Colacio et al., 1991).
Asymmetric Transfer Hydrogenation
In asymmetric chemistry, certain derivatives are used in the asymmetric transfer hydrogenation of ketones, highlighting the influence of catalyst structure and reaction conditions on the transfer hydrogenation reactions (Magubane et al., 2017).
Materials Science Applications
In materials science, some derivatives have been employed in the production of phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating significant efficiency and stability in this application (Cheon et al., 2020).
Propiedades
IUPAC Name |
2-(3,5-dimethylphenyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-7-11(2)9-12(8-10)13-5-3-4-6-14-13/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGDOTIDCKHYET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2705871.png)
![1-Cyclohexyl-4-{[6-(phenylsulfonyl)pyridin-3-yl]carbonyl}piperazine](/img/structure/B2705872.png)
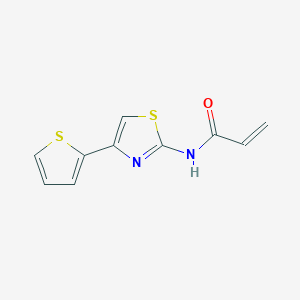
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2705876.png)
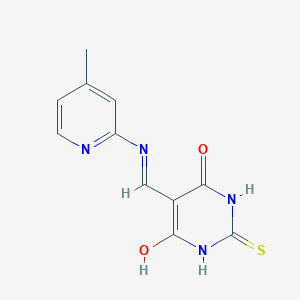
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2705878.png)
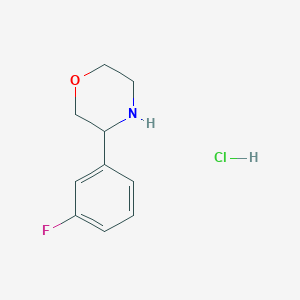
![N-[3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2705881.png)
![Thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2705886.png)
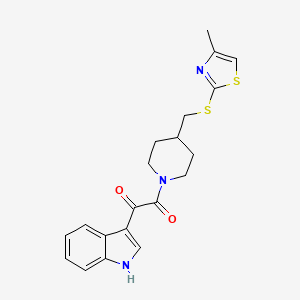
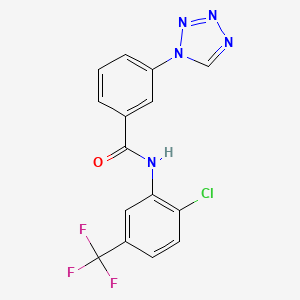
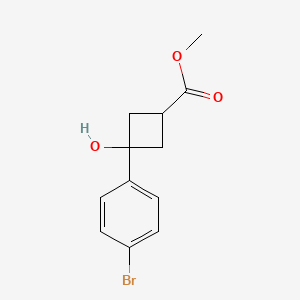
![N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2705890.png)
![5-cyclopropyl-2-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2705892.png)